Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(E)-N-(1-methylpiperidin-3-yl)oxyethanimine |
InChI |
InChI=1S/C8H16N2O/c1-3-9-11-8-5-4-6-10(2)7-8/h3,8H,4-7H2,1-2H3/b9-3+ |
InChI Key |
PFMIFILUUXMLTB-YCRREMRBSA-N |
Isomeric SMILES |
C/C=N/OC1CCCN(C1)C |
Canonical SMILES |
CC=NOC1CCCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. Common reagents used in this synthesis include acetaldehyde, O-(1-methyl-piperidin-3-YL)hydroxylamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the oxime bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Formaldehyde-Oxime and Propionaldehyde-Oxime
- Applications : Used as derivatizing agents for carbonyl compound analysis in polyethylene glycol (PEG) products via high-performance liquid chromatography (HPLC). These oximes enable detection limits as low as 1 mg/kg with 96% recovery rates .
Organometallic Oximes
Acetaldehyde,O-(Tributylgermyl)oxime (CAS 51102-77-3)
- Structure: Contains a tributylgermyl group (C₁₄H₃₁NOGe), distinguishing it from Acetaldehyde Oxime’s simpler alkyl chain .
- Safety : Toxicity and handling data are unavailable, though germanium compounds often require specialized protocols .
Pyridine-Based Oximes
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde Oxime
- Structure : A fluorinated pyridine derivative with a silyl-protected pyrrolidine group, contrasting with Acetaldehyde Oxime’s minimal substitution .
- Applications : Likely used in pharmaceutical or agrochemical research due to its complex heterocyclic structure .
- Safety: No hazard data are provided, but fluorinated compounds often entail rigorous safety evaluations .
Carbamoyl Oximes
2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(Methylcarbamoyl)oxime
- Structure : Features a dithiolane ring and carbamate group, enhancing its stability compared to Acetaldehyde Oxime .
- Toxicity : Oral LD₅₀ in rats is 1 mg/kg, indicating extreme toxicity versus Acetaldehyde Oxime’s irritant properties .
Key Findings and Data Gaps
- Structural Influence on Reactivity: Substitutions (e.g., pyridine rings, organometallic groups) reduce flammability but may introduce new toxicological risks .
- Analytical vs. Industrial Use : Aldehyde-derived oximes prioritize purity and low detection limits, whereas Acetaldehyde Oxime’s industrial role necessitates hazard mitigation .
- Its comparison is inferred from structural analogs, highlighting a need for targeted studies.
Biological Activity
Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime features an oxime functional group attached to an acetaldehyde moiety with a piperidine ring. The synthesis typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine, allowing for efficient preparation of the compound .
Biological Activities
Research indicates that Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime exhibits several significant biological activities:
- Antioxidant Properties : Preliminary studies suggest that compounds with oxime functionalities can act as effective antioxidants. The presence of the oxime group facilitates hydrogen bonding with biological targets, potentially altering enzyme activity profiles .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes such as lipoxygenase (LO), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). In vitro assays have shown promising results in inhibiting these enzymes, which are crucial in inflammatory and neurodegenerative diseases .
- Anticancer Activity : The role of oxime derivatives in cancer treatment has been highlighted in various studies. For instance, derivatives similar to Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime have shown moderate cytotoxicity against cancer cell lines such as MCF-7 and LNCAP. The IC50 values for these compounds ranged from 6.72 to 13.38 μM .
The biological activity of Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime can be attributed to several mechanisms:
- Hydrogen Bonding : The oxime group allows the compound to form hydrogen bonds with various biological macromolecules, enhancing its interaction with enzymes and receptors .
- Metabolic Pathways : Research suggests that the compound may be involved in metabolic pathways mediated by flavin-containing monooxygenases (FMOs), which play a significant role in drug metabolism .
1. Antioxidant Activity
In a study assessing the antioxidant capacity of various oxime derivatives, Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime was compared against known antioxidants. Results indicated that it exhibited significant hydroxyl radical scavenging activity, supporting its potential as a therapeutic agent in oxidative stress-related conditions .
2. Enzyme Inhibition
A series of experiments evaluated the inhibitory effects of Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime on lipoxygenase and acetylcholinesterase. The compound demonstrated IC50 values indicating effective inhibition, suggesting potential applications in treating inflammatory disorders and neurodegenerative diseases .
3. Anticancer Potential
Research on structural analogs revealed that compounds similar to Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime displayed varying degrees of anticancer activity across different cell lines. Notably, one derivative showed an IC50 value as low as 14 nM against A549 lung cancer cells, highlighting the compound's potential in oncology .
Comparative Analysis of Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime | 6.72 - 14 | Antioxidant; Enzyme Inhibitor |
| Indirubin C-3′-oxime | 6.72 - 13 | Anticancer |
| N-Alkylindirubin C-3′-oximes | 6.72 - 13 | Anticancer |
Q & A
Q. What are the recommended synthetic routes for Acetaldehyde, O-(1-methyl-piperidin-3-YL)oxime, and how can reaction conditions be optimized?
A viable method involves the condensation of acetaldehyde with 1-methyl-piperidin-3-amine under controlled conditions. For oxime formation, ethanol or methanol is typically used as a solvent, with catalytic piperidine or acetic acid to facilitate the reaction. Temperature control (0–5 °C) is critical to minimize side reactions, as demonstrated in analogous oxime syntheses . Optimization should include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of the aldehyde and amine precursors.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxime moiety (C=N-OH) and the piperidine ring structure. Infrared (IR) spectroscopy can identify characteristic stretches for the oxime group (~3200 cm⁻¹ for N-OH and ~1650 cm⁻¹ for C=N). High-resolution mass spectrometry (HRMS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) offers definitive structural elucidation, as shown in studies of analogous oxime derivatives .
Q. What safety protocols are critical during handling and storage?
The compound is likely flammable and reactive with oxidizers or strong acids, based on structural analogs . Key protocols include:
- Use spark-proof tools and grounded containers to prevent ignition .
- Store in sealed, cool, ventilated areas away from incompatible reagents .
- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Implement local exhaust ventilation and emergency spill kits containing vermiculite or sand .
Q. How can residual aldehydes or oxime byproducts be quantified in reaction mixtures?
Pre-column derivatization with agents like O-(4-nitrobenzyl) hydroxylamine hydrochloride, followed by reverse-phase HPLC with UV detection (280 nm), effectively separates and quantifies aldehydes and oximes. External calibration curves for acetaldehyde-oxime derivatives achieve detection limits of ~1 mg/kg and recoveries >95% .
Advanced Research Questions
Q. How do temperature and pH influence the compound’s stability in solution?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For hydrolytic stability, conduct accelerated degradation studies at varying pH (e.g., 1–13) and temperatures (25–60 °C), monitoring decomposition via HPLC or NMR. Oximes are generally stable in neutral conditions but may hydrolyze under strongly acidic/basic conditions, releasing aldehydes .
Q. What mechanistic insights explain its potential bioactivity (e.g., antimicrobial or enzyme inhibition)?
The oxime group’s ability to chelate metal ions or form hydrogen bonds with biological targets (e.g., enzymes) is key. Molecular docking studies can predict interactions with active sites, while in vitro assays (e.g., MIC tests for antimicrobial activity) validate efficacy. Structural analogs with piperidine moieties show activity against multidrug-resistant bacteria, suggesting similar potential .
Q. How does environmental release of this compound impact nitrogen cycling in biological systems?
Acetaldehyde oxime derivatives can release nitric oxide (NO) or nitrous oxide (N₂O) under microbial reduction, as observed in soybean root studies . Track environmental fate using ¹⁵N isotopic labeling and gas chromatography to quantify N₂O emissions. Soil or aqueous biodegradation assays under aerobic/anaerobic conditions are recommended.
Q. How should contradictory data in synthesis yields or analytical results be resolved?
- Replication: Repeat experiments under identical conditions to confirm reproducibility.
- Controls: Include reference standards (e.g., commercial oximes) in analytical workflows .
- Advanced Analytics: Use 2D-NMR (e.g., COSY, HSQC) to resolve structural ambiguities .
- Statistical Analysis: Apply multivariate methods (e.g., ANOVA) to identify significant variables in synthetic routes .
Q. Methodological Notes
- Synthesis Optimization: Use design-of-experiment (DoE) approaches to systematically vary reaction parameters.
- Safety Compliance: Adopt Globally Harmonized System (GHS) guidelines for hazard communication .
- Data Validation: Cross-validate spectroscopic data with computational chemistry tools (e.g., DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
